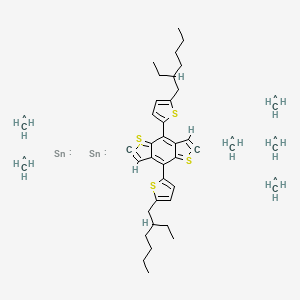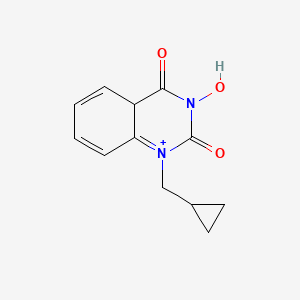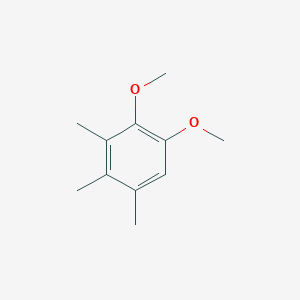
(2R)-4-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-4-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylate is a chiral compound with significant importance in organic chemistry. It is characterized by its pyrrolidine ring, which is substituted with a phenylmethoxycarbonyl group and a carboxylate group. The compound’s stereochemistry is defined by the (2R) configuration, which influences its reactivity and interactions with other molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives and phenylmethoxycarbonyl chloride.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often involving the use of a base to facilitate the ring closure.
Introduction of the Phenylmethoxycarbonyl Group: The phenylmethoxycarbonyl group is introduced through a nucleophilic substitution reaction, where the pyrrolidine derivative reacts with phenylmethoxycarbonyl chloride under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
(2R)-4-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can replace the phenylmethoxycarbonyl group with other functional groups.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis may involve sodium hydroxide.
Major Products
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, substituted pyrrolidines, and carboxylic acids.
科学研究应用
(2R)-4-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in stereoselective synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate in the development of drugs targeting specific pathways.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial applications.
作用机制
The mechanism of action of (2R)-4-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It may act by inhibiting enzymes or modulating receptor activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
(2S)-4-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylate: The enantiomer of the compound with different stereochemistry.
4-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylate: A similar compound lacking the (2R) configuration.
4-oxo-1-methoxycarbonylpyrrolidine-2-carboxylate: A derivative with a methoxycarbonyl group instead of phenylmethoxycarbonyl.
Uniqueness
(2R)-4-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylate is unique due to its specific stereochemistry, which influences its reactivity and interactions. The presence of the phenylmethoxycarbonyl group adds to its distinct chemical properties, making it valuable for various applications in research and industry.
属性
分子式 |
C13H12NO5- |
|---|---|
分子量 |
262.24 g/mol |
IUPAC 名称 |
(2R)-4-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H13NO5/c15-10-6-11(12(16)17)14(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2,(H,16,17)/p-1/t11-/m1/s1 |
InChI 键 |
RPLLCMZOIFOBIF-LLVKDONJSA-M |
手性 SMILES |
C1[C@@H](N(CC1=O)C(=O)OCC2=CC=CC=C2)C(=O)[O-] |
规范 SMILES |
C1C(N(CC1=O)C(=O)OCC2=CC=CC=C2)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


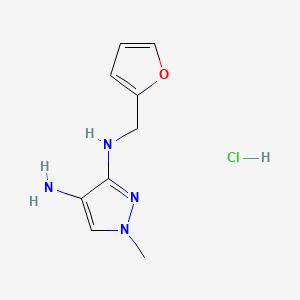
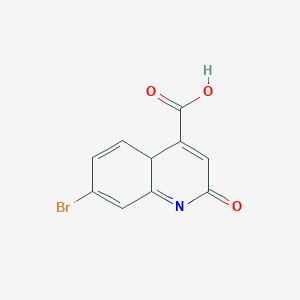


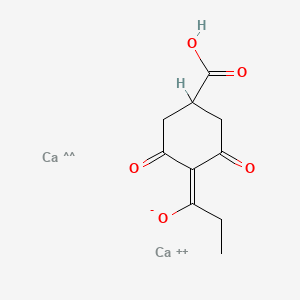
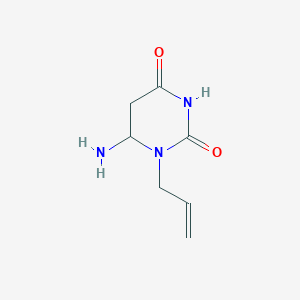
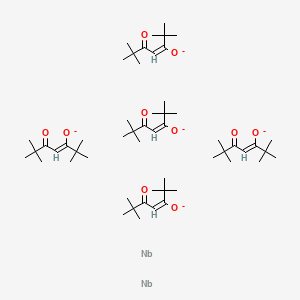
![(S)-2-(Dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide, Trifluoroacetate](/img/structure/B15133551.png)
![1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B15133558.png)

